REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH2:4][S:5](Cl)(=[O:7])=[O:6].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>ClCCl>[CH3:1][O:2][C:3](=[O:9])[CH2:4][S:5]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
COC(CS(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at rt during 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |